4-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole
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Description
4-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C13H21N3O4S2 and its molecular weight is 347.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as acid maltase (also known as alpha-1,4-glucosidase) and 3 beta-hydroxysteroid dehydrogenase/delta 5->4-isomerase type 1 .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving nucleophilic substitution .
Biochemical Pathways
Given its potential interaction with enzymes such as acid maltase and 3 beta-hydroxysteroid dehydrogenase, it may influence carbohydrate metabolism and steroid hormone synthesis .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its bioavailability, are described as “very soluble” and “low”, respectively .
Result of Action
Given its potential interaction with enzymes involved in carbohydrate metabolism and steroid hormone synthesis, it may influence these processes at the molecular and cellular levels .
Properties
IUPAC Name |
4-(3-cyclohexylsulfonylazetidin-1-yl)sulfonyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S2/c1-15-9-13(14-10-15)22(19,20)16-7-12(8-16)21(17,18)11-5-3-2-4-6-11/h9-12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDKNLZZCPDIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.